4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Description
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a halogenated derivative of the 2,3-dihydrobenzo[b]thiophene 1,1-dioxide scaffold, characterized by a bromine substituent at the 4-position of the fused aromatic ring. This compound belongs to a class of sulfone-containing heterocycles with significant synthetic and pharmacological relevance. The dihydrobenzo[b]thiophene 1,1-dioxide core is known for its stability and versatility in medicinal chemistry, particularly in designing enzyme inhibitors and antagonists due to its electron-deficient nature and planar geometry .
The synthesis of such derivatives typically involves bromination of preformed dihydrobenzo[b]thiophene 1,1-dioxides or sequential oxidation and hydrogenation of benzo[b]thiophenes. For example, bromination of 2,3-dihydrobenzo[b]thiophene 1,1-dioxide using HBr or electrophilic brominating agents yields halogenated derivatives like 6-bromo analogues (e.g., compound 35 in ) .
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRJKLRZLDUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-Bromo-2,3-dihydrobenzothiophene 1,1-dioxide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory agents, antidiabetic drugs, and enzyme inhibitors.
Biology: The compound is used in the study of biological processes, such as enzyme inhibition and receptor modulation.
Materials Science: It is utilized in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: It acts as a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the dihydrobenzo[b]thiophene 1,1-dioxide scaffold critically influences reactivity and biological activity:
Key Insight : Bromine at the 4-position may confer distinct electronic and steric properties compared to the 6-position, affecting reactivity in cross-coupling reactions or interactions with biological targets.
Comparison :
Stability and Reactivity
- Stability: Monosubstituted thiophene 1,1-dioxides are prone to cyclodimerization, but halogenation (e.g., at the 2- or 4-position) stabilizes the core by lowering the LUMO energy and preventing side reactions .
- Reactivity : Bromine at the 4-position may facilitate further functionalization (e.g., Suzuki coupling) due to its compatibility with transition-metal catalysts.
Biological Activity
4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : CHBrOS
- Molecular Weight : 251.12 g/mol
- CAS Number : 61942-64-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : It has demonstrated effectiveness against Mycobacterium tuberculosis. The compound acts as an inhibitor by disrupting essential metabolic pathways in the bacteria, leading to cell death under aerobic conditions .
- Enzyme Inhibition : The compound is involved in the inhibition of certain enzymes, which can contribute to its anticancer and antimicrobial properties. For instance, it has been noted for its potential as an enzyme inhibitor in various biochemical pathways.
Structure-Activity Relationships (SAR)
Studies have shown that modifications at specific positions on the benzothiophene ring significantly influence the compound's potency and selectivity:
- Substituent Effects : The presence of electron-withdrawing groups at the C-3 position enhances anti-tubercular activity. For example, compounds with tetrazole substituents exhibited a minimum inhibitory concentration (MIC) of 2.6 µM against M. tuberculosis .
- Cytotoxicity : While some derivatives show high anti-tubercular activity, they may also exhibit cytotoxic effects on eukaryotic cells. For instance, a compound with a MIC of 2.6 µM showed a toxic concentration (TC50) of only 0.1 µM against Vero cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Case Study 1: Anti-Tubercular Activity
A systematic evaluation of various substituted benzothiophene derivatives revealed that compounds structurally similar to this compound were effective against M. tuberculosis. The study established SAR for these compounds and identified key structural features that enhance their potency .
Case Study 2: Antioxidant Properties
Research indicated that derivatives containing the benzo[b]thiophene nucleus exhibited significant antioxidant activity comparable to ascorbic acid. This suggests potential applications in treating oxidative stress-related diseases .
Biological Activity Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
